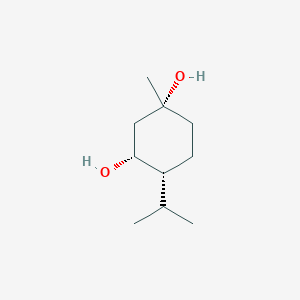![molecular formula C6H14N2O B071836 [3-(Aminomethyl)pyrrolidin-3-yl]methanol CAS No. 162687-14-1](/img/structure/B71836.png)
[3-(Aminomethyl)pyrrolidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Aminomethyl)pyrrolidin-3-yl]methanol, also known as PMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMM belongs to the class of compounds known as amino alcohols and has been shown to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol is not fully understood. However, it is thought to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor. This receptor is involved in the release of dopamine in the brain, which is a key mediator of the reinforcing effects of drugs of abuse.
Biochemische Und Physiologische Effekte
[3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, [3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to reduce the release of glutamate, which is a neurotransmitter that is associated with excitotoxicity and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [3-(Aminomethyl)pyrrolidin-3-yl]methanol in lab experiments is that it has been shown to be a relatively safe compound with low toxicity. Additionally, it has been shown to have good bioavailability and can be administered orally. One of the limitations of using [3-(Aminomethyl)pyrrolidin-3-yl]methanol in lab experiments is that it can be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are several future directions for research on [3-(Aminomethyl)pyrrolidin-3-yl]methanol. One area of research is the development of more efficient synthesis methods for [3-(Aminomethyl)pyrrolidin-3-yl]methanol. Another area of research is the identification of other potential therapeutic applications for [3-(Aminomethyl)pyrrolidin-3-yl]methanol, such as in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol and how it can be optimized for therapeutic use.
Conclusion
In conclusion, [3-(Aminomethyl)pyrrolidin-3-yl]methanol is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit interesting biochemical and physiological effects and has been studied for its potential use in the treatment of addiction, depression, and anxiety. While there are still many questions to be answered regarding the mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol and its potential therapeutic applications, it is clear that this compound has significant potential for future research.
Wissenschaftliche Forschungsanwendungen
[3-(Aminomethyl)pyrrolidin-3-yl]methanol has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of addiction. [3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine. This effect is thought to be mediated by the modulation of dopamine release in the brain.
[3-(Aminomethyl)pyrrolidin-3-yl]methanol has also been studied for its potential use in the treatment of depression and anxiety. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are associated with mood regulation.
Eigenschaften
CAS-Nummer |
162687-14-1 |
|---|---|
Produktname |
[3-(Aminomethyl)pyrrolidin-3-yl]methanol |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
[3-(aminomethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c7-3-6(5-9)1-2-8-4-6/h8-9H,1-5,7H2 |
InChI-Schlüssel |
SOCIAWKDLHUOID-UHFFFAOYSA-N |
SMILES |
C1CNCC1(CN)CO |
Kanonische SMILES |
C1CNCC1(CN)CO |
Synonyme |
3-Pyrrolidinemethanol,3-(aminomethyl)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



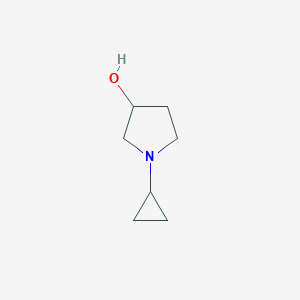
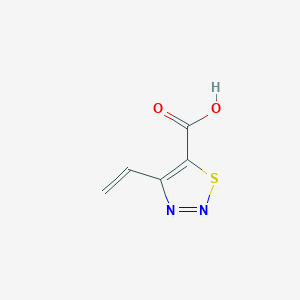
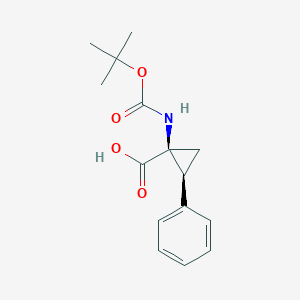
![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)
![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)

![4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B71771.png)
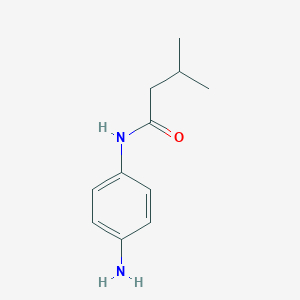
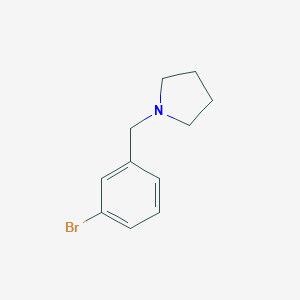
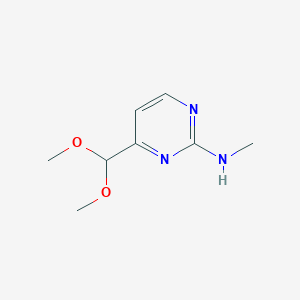
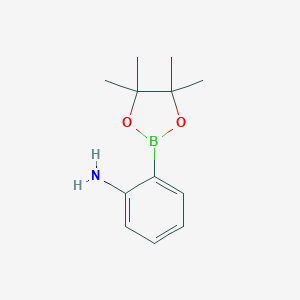
![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
